molecular formula C13H10ClN3O2S2 B2900145 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide CAS No. 649547-08-0

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide

Cat. No.: B2900145
CAS No.: 649547-08-0
M. Wt: 339.81
InChI Key: ZDRYAGCHEQCFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide is a thiourea-linked benzamide derivative characterized by a central carbamothioyl group bridging a 2-chlorobenzamide moiety and a thiophene-2-carboxamide fragment. Its molecular formula is C₁₃H₁₀ClN₃O₂S₂, with a molecular weight of 339.81 g/mol. The compound is structurally distinguished by its thiophene ring and the presence of a chloro substituent on the benzamide aromatic ring.

Properties

IUPAC Name

N-[[(2-chlorobenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-9-5-2-1-4-8(9)11(18)16-17-13(20)15-12(19)10-6-3-7-21-10/h1-7H,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYAGCHEQCFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide typically involves the reaction of 2-chlorobenzoyl hydrazine with thiophene-2-carboxylic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiophenecarboxamide derivatives.

Scientific Research Applications

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several benzamide and thiourea derivatives. Key comparisons include:

Compound Name Molecular Formula Key Substituents/Features Biological/Industrial Relevance Reference
2-Chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide C₁₃H₁₀ClN₃O₂S₂ Thiophene-2-carboxamide, chloro-benzamide Agrochemical candidate (e.g., triflumuron analogs)
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇FN₂OS Fluorobenzamide, thiazole ring Antimicrobial activity
2-Chloro-N-(2-methylphenyl)benzamide C₁₄H₁₂ClNO Chlorobenzamide, ortho-methylphenyl Crystallographic studies
4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide C₁₇H₁₆ClN₃OS Chlorobenzamide, phenylethyl-thiourea Catalyst in Suzuki coupling reactions

Key Structural Observations :

  • Thiophene vs. Thiazole Rings : The thiophene group in the target compound (aromatic sulfur heterocycle) contrasts with the thiazole ring in 2-fluoro-N-(thiazol-2-yl)benzamide, which contains both sulfur and nitrogen. This difference influences electronic properties and binding interactions .
  • Chloro vs.
  • Thiourea Linkage : The carbamothioyl group (-NH-CS-NH-) in the target compound is critical for metal coordination and catalytic activity, as seen in Suzuki coupling reactions with related ligands .
Crystallographic and Conformational Analysis
  • The planarity of the amide moiety in 2-fluoro-N-(thiazol-2-yl)benzamide (r.m.s. deviation = 0.048 Å) is comparable to the target compound, suggesting similar rigidity in the central scaffold .
  • In 2-chloro-N-(2-methylphenyl)benzamide, the dihedral angle between the benzamide and aryl ring is 35.28° , indicating steric hindrance from the ortho-substituent. This contrasts with the target compound, where the thiophene-carboxamide group may allow greater conformational flexibility .
Physicochemical Properties
Property Target Compound 2-Fluoro-N-(thiazol-2-yl)benzamide Triflumuron
Molecular Weight (g/mol) 339.81 226.24 358.70
Melting Point (°C) Not reported 170–172 195–198
LogP (Predicted) ~3.2 ~2.1 ~4.0
Hydrogen Bond Donors 3 2 2

Biological Activity

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide, with CAS number 649547-08-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClN3O2S, with a molecular weight of 339.81 g/mol. The compound contains a chloro group, a thiophene moiety, and an amide linkage, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzyme Activity : Similar analogs have shown inhibitory effects on histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, suggesting that the compound may also possess similar inhibitory properties .
  • Antitumor Activity : Compounds in this class have been evaluated for their antiproliferative effects on cancer cell lines. For example, an analog exhibited significant tumor cell inhibitory activity with an IC50 value of 1.30 μM against HepG2 cells . This suggests that this compound may also have potential as an antitumor agent.
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase, contributing to their antitumor effects .

Case Study 1: HDAC Inhibition

A study focused on the synthesis of new benzamide derivatives aimed at enhancing HDAC inhibition. The findings highlighted that certain modifications increased selectivity and potency against specific HDAC isoforms. The compounds were tested in vitro and showed significant inhibition of tumor growth in xenograft models .

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative activity of various benzamide derivatives on different cancer cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents in oncology .

Research Findings Summary Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAntitumorTBDHDAC Inhibition
Related Benzamide DerivativeAntitumor1.30Apoptosis Induction
Benzamide AnalogHDAC3 Inhibition0.095Class I Selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.